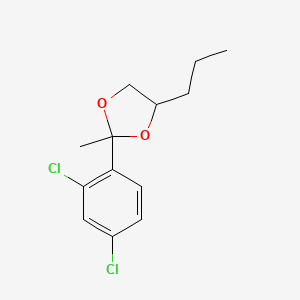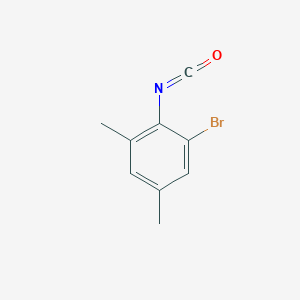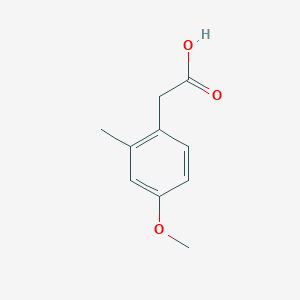
1-(3-Methylbutanoyl)piperazine
説明
1-(3-Methylbutanoyl)piperazine is an organic compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is also known by its CAS number 884497-54-5 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Methylbutanoyl)piperazine, has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The linear formula of 1-(3-Methylbutanoyl)piperazine is C9H18N2O . The InChI code is 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H .
Physical And Chemical Properties Analysis
1-(3-Methylbutanoyl)piperazine is a liquid at room temperature . It has a predicted melting point of 73.64°C and a predicted boiling point of approximately 294.2°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/mL and a predicted refractive index of n20D 1.47 .
科学的研究の応用
Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators
The piperazine moiety, a core structure in “1-(3-Methylbutanoyl)piperazine,” is frequently utilized in medicinal chemistry due to its versatility in drug design . It serves as a basic and hydrophilic group that can enhance the pharmacokinetic properties of drugs. Piperazine derivatives are often employed as kinase inhibitors and receptor modulators, playing a crucial role in the development of new therapeutic agents .
Antimicrobial Research: Development of New Antibiotics
Piperazine compounds have shown promise in antimicrobial research, particularly in the synthesis of derivatives with antibacterial, antifungal, and antimycobacterial properties . The structural flexibility of piperazine allows for the creation of novel molecules that can act as potent antimicrobial agents .
Antimalarial Research: Novel Therapeutic Agents
Research into antimalarial applications of piperazine derivatives has led to the development of compounds with significant antimalarial activity . These derivatives are evaluated for their efficacy against malaria parasites, offering potential as new therapeutic options in the fight against this disease .
Antioxidant Research: Free Radical Scavengers
Piperazine derivatives are also explored for their antioxidant properties. They have the potential to act as free radical scavengers, which is crucial in preventing oxidative stress-related diseases . The ability to neutralize free radicals makes these compounds valuable in the development of antioxidant therapies .
Anticancer Research: Targeted Cancer Therapies
The incorporation of piperazine structures into bioactive molecules has led to the discovery of potential anticancer agents . These compounds can be designed to target specific pathways in cancer cells, offering a more focused approach to cancer treatment .
Drug Synthesis: Enhancing Drug Properties
In drug synthesis, the piperazine ring is used to improve the physicochemical properties of the final molecule, such as solubility and bioavailability . This makes “1-(3-Methylbutanoyl)piperazine” a valuable synthon in the creation of new drugs with optimized pharmacological profiles .
作用機序
Target of Action
It is known that piperazine compounds, to which 1-(3-methylbutanoyl)piperazine belongs, generally target theGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine compounds, including 1-(3-Methylbutanoyl)piperazine, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of the compound.
特性
IUPAC Name |
3-methyl-1-piperazin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUHHACSCXRQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397531 | |
| Record name | 1-(3-methylbutanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884497-54-5 | |
| Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-methylbutanoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-(Furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B1598530.png)
![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)

